molecular formula C20H34O5 B012052 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha CAS No. 107615-77-0

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

Katalognummer: B012052
CAS-Nummer: 107615-77-0
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: VKTIONYPMSCHQI-KGILNJEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11β-13,14-dihydro-15-keto PGF2α is a metabolite of PGD2 in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+, but not 11β-13,14-dihydro-15-keto PGF2α.2 Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+.2
11β-13,14-dihydro-15-keto Prostaglandin F2α (11β-13,14-dihydro-15-keto PGF2α) is a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies

  • Prostaglandin F2alpha is converted to 15-keto-13,14-dihydroprostaglandin E2 by rat kidney homogenates, with 15-keto-13,14-dihydroprostaglandin F2alpha being the immediate substrate for prostaglandin 9-hydroxydehydrogenase (Pace-Asciak, 1975).
  • Rat renal medulla can catabolize prostaglandin E2 to 15-keto-13,14-dihydroprostaglandin F2alpha and other metabolites, challenging the view that only the kidney cortex is responsible for renal prostaglandin catabolism (Speziale, Speziale, Lugo & Gimeno, 1984).

Measurement Techniques

Clinical Implications

  • Elevated levels of 13,14-Dihydro-15-keto-prostaglandin F2alpha in patients with urogenital tumors compared to control groups, indicating its potential as a diagnostic marker (Dunzendorfer, Zahradnik & Gerster, 1980).
  • The role of this compound in dysmenorrhea, with higher plasma levels in affected women, suggesting its involvement in menstrual-related disorders (Lundström & Gréen, 1978).

Biological Functions and Pathways

  • In the study of prostaglandin metabolism in various organs, 13,14-Dihydro-15-keto-prostaglandin F2alpha is identified as a key metabolite, indicating its significance in understanding prostaglandin-related physiological processes (Hoult & Moore, 1977).

Potential in Veterinary Applications

  • Measurement of 11-ketotetranor PGF metabolites, including 15-keto-13,14-dihydro-PGF2alpha, in mares for monitoring prostaglandin F2α release, demonstrating its application in animal reproductive studies (Goff, Basu & Kindahl, 1984).

Wirkmechanismus

Target of Action

The primary target of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha, also known as 11beta-dhk-PGF2alpha or 11beta-dhk-PGF2a, is the 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) pathway . This pathway plays a crucial role in the metabolism of Prostaglandin D2 (PGD2), a lipid compound that has various biological effects including vasodilation, inhibition of platelet aggregation, and sleep regulation .

Mode of Action

The compound interacts with its target through a series of metabolic reactions. Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+ .

Biochemical Pathways

The compound is a metabolite of PGD2 in the 15-hydroxy PGDH pathway . This pathway involves the sequential conversion of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ . The conversion is facilitated by the enzyme prostaglandin Δ13-reductase .

Pharmacokinetics

It is known that the compound is formed in human males upon infusion or inhalation of tritiated pgd2, with peak plasma levels of both 11β-pgf2α and 11β-13,14-dihydro-15-keto pgf2α observed within 10 minutes .

Result of Action

The result of the action of 11beta-dhk-PGF2alpha is the formation of 11β-13,14-dihydro-15-keto PGF2α, a metabolite of PGD2 . This metabolite is part of the 15-hydroxy PGDH pathway and plays a role in the metabolism of PGD2 .

Action Environment

The action of 11beta-dhk-PGF2alpha is influenced by the presence of NAD+ and NADP+ . These coenzymes are essential for the metabolism of PGD2 to 11β-13,14-dihydro-15-keto PGF2α . The environment within human lung and guinea pig liver and kidney homogenates also influences the compound’s action .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIONYPMSCHQI-KGILNJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348020
Record name (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107615-77-0
Record name (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 2
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 3
Reactant of Route 3
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 4
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 5
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Reactant of Route 6
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.